molecular formula C10H6BrClN2O2 B13502445 1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13502445
M. Wt: 301.52 g/mol
InChI Key: PKJHFFMBMJVDRE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrazole Ring: Cyclization reactions to form the pyrazole ring.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the carboxylic acid group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Bromo-2-chlorophenyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with a triazole ring instead of a pyrazole ring.

    4-Bromo-2-chlorophenylacetic acid: Lacks the pyrazole ring but has similar halogenated phenyl structure.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a compound with the CAS number 1152925-68-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H6BrClN2O2C_{10}H_{6}BrClN_{2}O_{2} with a molecular weight of approximately 331.55 g/mol. Its structure includes a pyrazole ring substituted with a bromo and chloro group on the phenyl ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC10H6BrClN2O2
Molecular Weight331.55 g/mol
Boiling PointNot specified
Melting PointNot specified
DensityNot specified

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of specific kinases and modulation of signaling pathways related to cancer growth.

Case Study: Antitumor Activity

A study by Fan et al. demonstrated that derivatives of pyrazole showed promising results against A549 cell lines, with IC50 values indicating effective cytotoxicity. The compound exhibited autophagy without inducing apoptosis, suggesting a unique mechanism of action that could be further explored for therapeutic applications in cancer treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. The presence of halogen substituents (like bromine and chlorine) is believed to enhance the anti-inflammatory activity by modulating inflammatory pathways.

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInduces apoptosis; inhibits tumor growth (IC50 values vary across studies)
Anti-inflammatoryModulates inflammatory pathways; potential for treating inflammatory diseases

Recent Advances in Drug Design

Research indicates that modifications in the pyrazole structure can lead to enhanced biological activities. For example, Xia et al. prepared various pyrazole derivatives and screened them for antitumor activity, revealing significant growth inhibition in certain compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing groups like bromine and chlorine is essential for enhancing potency against specific targets such as Aurora-A kinase, which is implicated in cancer progression .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In vivo studies to assess efficacy and safety.
  • Mechanistic studies to elucidate pathways involved in its biological activities.
  • Development of novel derivatives to improve potency and selectivity against cancer cells.

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6BrClN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

PKJHFFMBMJVDRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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